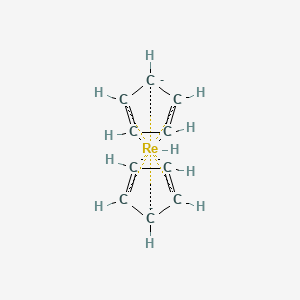
Cyclopenta-1,3-diene;rhenium monohydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene;rhenium monohydride is an organometallic compound that combines the properties of cyclopenta-1,3-diene and rhenium monohydride. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. Cyclopenta-1,3-diene is a conjugated diene, while rhenium monohydride is a transition metal hydride, making this compound a fascinating subject for research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;rhenium monohydride typically involves the reaction of cyclopenta-1,3-diene with a rhenium precursor under specific conditions. One common method is the reaction of cyclopenta-1,3-diene with rhenium pentachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;rhenium monohydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhenium oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state rhenium compounds.
Substitution: The hydride ligand can be substituted with other ligands such as halides, phosphines, or carbonyls.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of halides, phosphines, or carbonyl compounds under controlled conditions.
Major Products Formed
Oxidation: Rhenium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state rhenium compounds.
Substitution: Various rhenium complexes with different ligands.
科学的研究の応用
Cyclopenta-1,3-diene;rhenium monohydride has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in medical applications, such as targeted drug delivery and imaging agents.
Industry: It is used in industrial processes that require efficient and selective catalysts, particularly in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of cyclopenta-1,3-diene;rhenium monohydride involves the interaction of the rhenium center with various substrates. The rhenium atom can coordinate with different ligands, facilitating various chemical transformations. The hydride ligand plays a crucial role in hydrogenation reactions, where it is transferred to the substrate, resulting in the reduction of the substrate.
類似化合物との比較
Similar Compounds
Cyclopentadienylrhenium tricarbonyl: Similar in structure but contains carbonyl ligands instead of a hydride.
Cyclopentadienylrhenium dichloride: Contains chloride ligands instead of a hydride.
Cyclopentadienylmanganese tricarbonyl: Similar structure but with manganese instead of rhenium.
Uniqueness
Cyclopenta-1,3-diene;rhenium monohydride is unique due to the presence of the hydride ligand, which imparts distinct reactivity and catalytic properties. The combination of cyclopenta-1,3-diene and rhenium monohydride creates a compound with unique electronic and steric properties, making it a valuable compound for various applications in chemistry and industry.
特性
分子式 |
C10H11Re-2 |
|---|---|
分子量 |
317.40 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;rhenium monohydride |
InChI |
InChI=1S/2C5H5.Re.H/c2*1-2-4-5-3-1;;/h2*1-5H;;/q2*-1;; |
InChIキー |
FIGHLEZRARORQW-UHFFFAOYSA-N |
正規SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[ReH] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



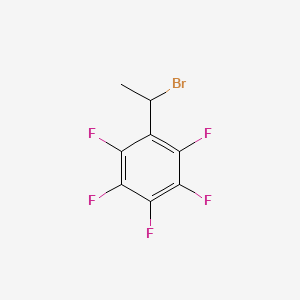
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
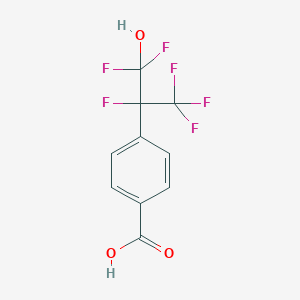
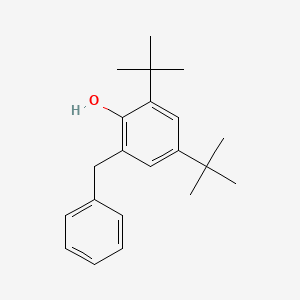

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)

![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)
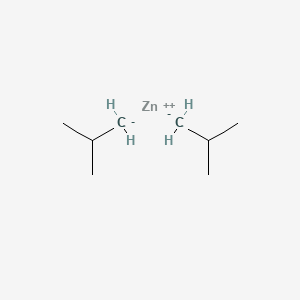
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
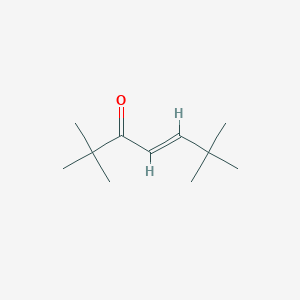

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
